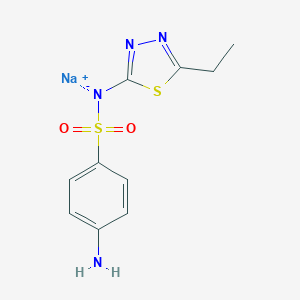

Sulfaethidole sodium

描述

Sulfaethidole sodium is a sulfonamide antibiotic that has been used in the treatment of bacterial infections. It belongs to the class of sulfa drugs, which are synthetic antimicrobial agents containing the sulfonamide group. These compounds were among the first antibiotics to be used in clinical practice and have a broad spectrum of activity against both gram-positive and gram-negative bacteria.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of sulfaethidole sodium typically involves the reaction of sulfanilamide with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the ethyl group replaces the hydrogen atom on the sulfanilamide molecule. The resulting product is then converted to its sodium salt form by neutralization with sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to remove impurities and by-products.

化学反应分析

Types of Reactions

Sulfaethidole sodium undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Alkylated or aminated sulfonamides.

科学研究应用

Antimicrobial Studies

Sulfaethidole sodium is primarily studied for its effectiveness against bacterial infections. It inhibits bacterial growth by blocking the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This mechanism makes it a valuable compound in the development of new antimicrobial agents, particularly in understanding bacterial resistance mechanisms.

Pharmacokinetics

Research has examined the pharmacokinetics of this compound, particularly in veterinary medicine. A study on Shiba goats demonstrated that the absorption and elimination profiles of this compound can vary based on its administration route (oral vs. intravenous). The results indicated a rapid peak concentration after intravenous administration, while oral absorption was slower due to gastrointestinal factors .

Drug-Protein Interactions

This compound has been investigated for its interactions with proteins, such as human serum albumin. Studies have shown that ionic forces play a significant role in these interactions, which can affect the drug's efficacy and distribution within biological systems .

Treatment of Infections

This compound is utilized in clinical settings for treating various bacterial infections, especially when other antibiotics are ineffective. Its broad-spectrum activity against gram-positive and gram-negative bacteria makes it a suitable choice for empirical therapy.

Combination Therapies

It is often used in combination with other antimicrobial agents to enhance therapeutic efficacy. For example, formulations combining sulfaethidole with diaminopyrimidine compounds have been developed to improve the pharmacological profile and reduce the likelihood of resistance development .

Formulation Development

In the pharmaceutical industry, this compound is incorporated into both topical and oral formulations aimed at providing effective antimicrobial treatment options. Its stability in aqueous solutions allows for the creation of long-lasting formulations suitable for various delivery methods .

Veterinary Medicine

The compound is also significant in veterinary applications, where it is administered to livestock to prevent and treat infections, thereby enhancing animal health and productivity .

Case Studies

作用机制

Sulfaethidole sodium exerts its antimicrobial effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By blocking this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the inhibition of bacterial growth and ultimately their death.

相似化合物的比较

Similar Compounds

- Sulfathiazole

- Sulfadiazine

- Sulfamethoxazole

Uniqueness

Sulfaethidole sodium is unique among sulfonamide antibiotics due to its specific structure and spectrum of activity. While it shares a common mechanism of action with other sulfonamides, its pharmacokinetic properties and effectiveness against certain bacterial strains may differ. This makes it a valuable option in cases where other sulfonamides may not be effective.

生物活性

Sulfaethidole sodium, a sulfonamide antibiotic, has garnered attention for its biological activity, particularly its antimicrobial properties. This article delves into the mechanisms of action, pharmacokinetics, binding studies, and clinical implications of this compound, supported by relevant data and research findings.

This compound primarily exerts its antimicrobial effects through the inhibition of dihydropteroate synthase , an enzyme critical in the bacterial synthesis of folic acid. By blocking this enzyme, this compound prevents bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the inhibition of bacterial growth and ultimately their death.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well-absorbed when administered orally. The drug undergoes hepatic metabolism and is primarily excreted via the kidneys. Studies have shown that urine pH significantly affects the excretion kinetics of sulfaethidole, with acidic urine enhancing its elimination .

Binding Studies

Research has demonstrated that sulfaethidole binds effectively to serum proteins, particularly bovine serum albumin (BSA) . Binding studies using circular dichroism (CD) and dialysis methods revealed that sulfaethidole exhibits similar binding affinities to both crystalline and Fraction V BSA. The affinity constants for binding were found to be approximately for crystalline BSA and for Fraction V BSA, indicating strong interactions between the drug and serum proteins .

Clinical Studies and Case Reports

- Antimicrobial Efficacy : A study indicated that this compound is effective against various bacterial strains, including those resistant to other antibiotics. In vitro tests showed significant inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus.

- Case Study : In a clinical case involving a 49-year-old woman with severe hyponatremia, sulfaethidole was part of a treatment regimen that aimed to address bacterial infections complicating her condition. The patient's response to treatment highlighted the importance of monitoring electrolyte levels during sulfaethidole therapy .

Data Table: Summary of Binding Affinities

| Protein Type | Binding Affinity Constant (M^-1) |

|---|---|

| Crystalline BSA | |

| Fraction V BSA |

Research Applications

This compound has been extensively studied not only for its antimicrobial properties but also as a model compound in various scientific fields:

属性

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(5-ethyl-1,3,4-thiadiazol-2-yl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N4O2S2.Na/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8;/h3-6H,2,11H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGKCAXBCXJYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N4NaO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94-19-9 (Parent) | |

| Record name | Sodium ethazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1904-95-6 | |

| Record name | Sodium ethazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFAETHIDOLE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/389JVK194W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。